

In-depth Technical Guide: 5-(Hydroxymethyl)-2-iodophenol

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)-2-iodophenol

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To the attention of researchers, scientists, and drug development professionals: This document provides a comprehensive overview of the available information regarding the chemical properties of **5-(Hydroxymethyl)-2-iodophenol**.

Important Note: As of the latest literature search, the experimental crystal structure of **5-(Hydroxymethyl)-2-iodophenol** has not been determined or is not publicly available.

Consequently, this guide presents the known chemical data for the target compound and, for illustrative purposes, details the experimentally determined crystal structure and synthesis of the closely related compound, 5-hydroxymethyl-2-methoxyphenol. Furthermore, a proposed synthetic and crystallization workflow for **5-(Hydroxymethyl)-2-iodophenol** is provided as a potential starting point for experimental investigation.

Chemical Properties of 5-(Hydroxymethyl)-2-iodophenol

While the crystal structure is not available, fundamental chemical information for **5-(Hydroxymethyl)-2-iodophenol** has been compiled from various sources.

Property	Value
Molecular Formula	C ₇ H ₇ IO ₂
Molecular Weight	250.04 g/mol
CAS Number	773869-57-1
IUPAC Name	5-(hydroxymethyl)-2-iodophenol
Physical Form	Solid[1]
Purity	95-97% (as commercially available)[1]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C

Illustrative Crystal Structure: 5-Hydroxymethyl-2-methoxyphenol

To provide context for the potential solid-state arrangement of the target molecule, the crystallographic data for the analogous compound, 5-hydroxymethyl-2-methoxyphenol, is presented below. It is crucial to reiterate that this data does not represent **5-(Hydroxymethyl)-2-iodophenol**.

Crystallographic Data Summary

The following table summarizes the single-crystal X-ray diffraction data for 5-hydroxymethyl-2-methoxyphenol.

Parameter	Value
Chemical Formula	C ₈ H ₁₀ O ₃
Formula Weight	154.16 g/mol
Crystal System	Orthorhombic
Space Group	Pbca
a	15.011(4) Å
b	6.1354(18) Å
c	16.543(5) Å
Volume	1523.6(7) Å ³
Z	8
Temperature	296 K
Radiation	Mo Kα (λ = 0.71073 Å)
Density (calculated)	1.344 Mg/m ³
Reflections collected	28952
Independent reflections	1900
Final R indices [I > 2σ(I)]	R1 = 0.051, wR2 = 0.149

Experimental Protocol for 5-Hydroxymethyl-2-methoxyphenol

Synthesis: The synthesis of 5-hydroxymethyl-2-methoxyphenol was achieved through the reduction of isovanillin. Isovanillin was dissolved in methanol, and sodium borohydride was added slowly to maintain the reaction temperature below 25°C. An excess of sodium borohydride was utilized to ensure the complete conversion of the aldehyde. Following the completion of the reaction, the product was obtained via an acidic workup.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in ethyl acetate.

Proposed Experimental Protocol for 5-(Hydroxymethyl)-2-iodophenol

The following is a hypothetical protocol for the synthesis and crystallization of **5-(Hydroxymethyl)-2-iodophenol**, based on established organic chemistry methodologies for similar compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Proposed Synthesis

The synthesis could potentially be achieved through the iodination of 3-(hydroxymethyl)phenol.

- **Reaction Setup:** Dissolve 3-(hydroxymethyl)phenol in a suitable solvent, such as aqueous alcohol.
- **Iodination:** Add sodium iodide to the solution. Subsequently, add a mild oxidizing agent, such as sodium hypochlorite (bleach), dropwise at a low temperature (e.g., 0-5°C) to generate iodine in situ.[\[2\]](#) The reaction should be monitored by thin-layer chromatography (TLC) to determine completion.
- **Workup:** Upon completion, acidify the reaction mixture. The product can then be extracted using an organic solvent (e.g., ethyl acetate). The organic layers should be combined, washed, dried, and the solvent removed under reduced pressure.
- **Purification:** The crude product may be purified by column chromatography.

Proposed Crystallization Methods

High-quality single crystals are essential for X-ray diffraction analysis. The following are common techniques for the crystallization of small organic molecules.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

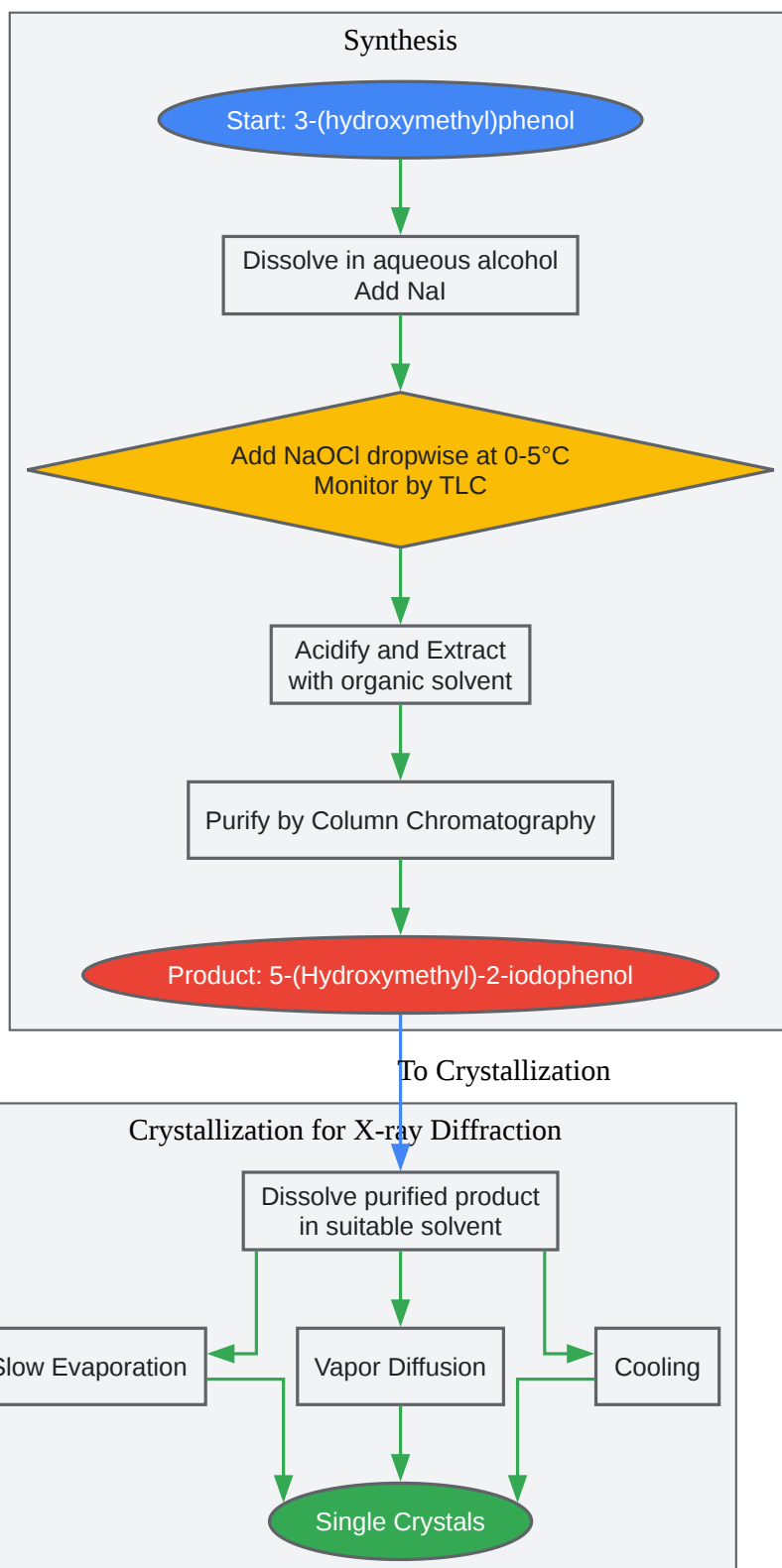
- **Slow Evaporation:** Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane/ethyl acetate) and allow the solvent to evaporate slowly in a loosely covered vial.
- **Vapor Diffusion:** A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is

less soluble. The vapor of the second solvent diffuses into the first, gradually reducing the solubility of the compound and promoting crystallization.

- **Cooling Crystallization:** A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.

Workflow Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis and crystallization of **5-(Hydroxymethyl)-2-iodophenol**.



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Caption: Proposed workflow for synthesis and crystallization.

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